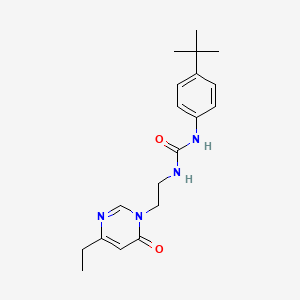

1-(4-(tert-butyl)phenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-(4-tert-butylphenyl)-3-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O2/c1-5-15-12-17(24)23(13-21-15)11-10-20-18(25)22-16-8-6-14(7-9-16)19(2,3)4/h6-9,12-13H,5,10-11H2,1-4H3,(H2,20,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCNBIXELBSBOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)N(C=N1)CCNC(=O)NC2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(tert-butyl)phenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, including antibacterial, antifungal, and anticancer activities, supported by recent research findings and case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of tert-butylphenol with various isocyanates and pyrimidine derivatives. Its structure features a tert-butyl group which enhances lipophilicity, potentially impacting its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of urea compounds exhibit significant antibacterial properties. For instance, a study reported that certain urea derivatives showed minimal inhibitory concentrations (MICs) as low as 50 μg/mL against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 1a | 50 | MRSA |

| 1b | 75 | E. coli |

| 1c | 100 | P. aeruginosa |

Antifungal Activity

In addition to antibacterial effects, the compound has shown promising antifungal activity. A comparative analysis indicated that compounds similar to 1-(4-(tert-butyl)phenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea exhibited antifungal effects against Candida species with varying degrees of efficacy .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. Notably, it demonstrated significant antiproliferative activity against human colon cancer (HCT116), breast cancer (MCF-7), and lung adenocarcinoma (A549) cell lines. The half-maximal inhibitory concentration (IC50) values ranged from 0.3 to 5.16 μM, indicating potent activity compared to standard chemotherapeutics .

| Cell Line | IC50 (μM) | Reference Compound |

|---|---|---|

| HCT116 | 0.3 | Etoposide |

| MCF-7 | 0.45 | Doxorubicin |

| A549 | 5.16 | Cisplatin |

Structure-Activity Relationship (SAR)

The biological activity of the compound is significantly influenced by its structural components. The presence of the tert-butyl group contributes to increased lipophilicity, enhancing cellular uptake. Modifications at the pyrimidine moiety also affect potency; for example, substituents at the 2-position of the pyrimidine ring have been shown to enhance anticancer activity .

Case Studies

A recent investigation focused on a series of urea derivatives similar to our compound, revealing that those with enhanced lipophilic properties exhibited better in vivo efficacy in tumor growth inhibition in mouse models . Another study highlighted the role of specific functional groups in modulating both antibacterial and anticancer activities, suggesting a tailored approach for drug design based on these findings .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features of Analogs

*Calculated based on structural analysis.

Substituent Effects

- tert-Butyl Group (Target Compound) : The tert-butyl group on the phenyl ring introduces significant hydrophobicity and steric hindrance, which may improve lipid solubility but reduce aqueous solubility compared to smaller substituents like chloro or methyl groups in .

- Halogenated Substituents () : Chloro and fluoro groups enhance electronic effects (e.g., dipole interactions) and may influence binding affinity to targets. For example, the 3-chloro-4-fluorophenyl group in increases polarity compared to the tert-butyl group .

Heterocycle Variations

- Pyrimidinone vs. Pyridazinone: The target compound’s pyrimidinone ring (N at positions 1 and 3) enables hydrogen bonding via its ketone and nitrogen atoms. Pyridazinones may exhibit stronger dipole interactions due to their polarized N-N-C=O structure .

Linker Length and Flexibility

- Ethyl vs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-(tert-butyl)phenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea, and how can its purity be validated?

- Methodology :

- Synthesis : Adapt palladium-catalyzed coupling strategies used for analogous ureas. For example, react 2-ethynylanilines with isocyanides under Pd catalysis (e.g., Pd(OAc)₂ with Xantphos ligand) to form the urea core . Introduce the 4-ethyl-6-oxopyrimidine moiety via nucleophilic substitution or Suzuki-Miyaura cross-coupling .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures .

- Characterization :

- NMR : Compare ¹H/¹³C NMR spectra with structurally similar compounds (e.g., 1-(tert-butyl)-3-(2-(phenylethynyl)phenyl)urea, 4a in ). Key signals:

| Proton/Carbon | Expected δ (ppm) | Reference Compound (4a) δ (ppm) |

|---|---|---|

| Urea NH | ~9.5–10.5 | 10.0 (¹H), 200 (¹³C) |

| tert-butyl C | ~28–30 (¹³C) | 180 (¹³C) |

- HRMS : Validate molecular ion [M+H]⁺ with theoretical m/z (e.g., ±1 ppm accuracy) .

Q. How can the stability of this urea derivative under varying pH and temperature conditions be assessed?

- Methodology :

- Stability Assays :

- pH Stability : Incubate the compound in buffers (pH 2–10, 37°C) for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .

- Data Interpretation : Compare degradation products (e.g., via LC-MS) to known hydrolysis byproducts of ureas, such as amines or isocyanates.

Advanced Research Questions

Q. What mechanistic insights explain the role of the tert-butyl group in modulating this compound’s solubility and crystallinity?

- Methodology :

- Solubility Studies : Measure solubility in polar (e.g., DMSO, water) and nonpolar (e.g., hexane) solvents. The tert-butyl group likely enhances lipophilicity (logP >3) but reduces aqueous solubility .

- Crystallography : Use single-crystal X-ray diffraction (SHELX-97 or SHELXL ) to analyze crystal packing. The bulky tert-butyl group may disrupt π-π stacking, favoring amorphous solid forms .

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases)?

- Methodology :

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to dock the urea into kinase ATP-binding pockets (e.g., EGFR or CDK2). Focus on hydrogen bonds between the urea NH and kinase hinge region .

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Key metrics: RMSD (<2 Å), hydrogen bond occupancy (>70%) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts) between synthetic batches?

- Methodology :

- Batch Comparison : Replicate synthesis under inert atmosphere (N₂/Ar) to exclude oxidation artifacts.

- Advanced NMR : Use 2D NMR (HSQC, HMBC) to confirm connectivity. For example, HMBC correlations between urea NH and pyrimidine C=O can validate structure .

- X-ray Crystallography : Resolve ambiguities by determining the absolute structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.